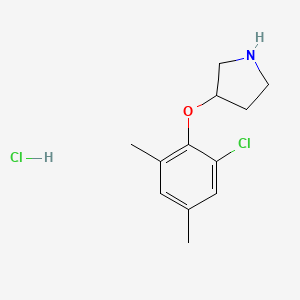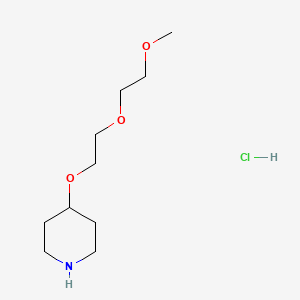胺 CAS No. 1248915-22-1](/img/structure/B1456303.png)
[(6-甲基吡啶-2-基)甲基](丙-2-炔-1-基)胺
描述
“(6-Methylpyridin-2-yl)methylamine” is a chemical compound with the molecular formula C10H12N2 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17N3/c1-11-5-3-7-13(16-11)9-15-10-14-8-4-6-12(2)17-14/h3-8,15H,9-10H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.科学研究应用
多晶型物的结构表征和衍生的 2-氨基噻唑
- 报道了 1-(4-甲基吡啶-2-基)硫脲的两种多晶型物及其衍生的 2-氨基噻唑的结构表征。该研究详细描述了不同的分子间氢键模式和晶体结构,展示了噻唑环和吡啶环之间的扭曲如何影响整体分子结构。该研究提供了对吡啶基化合物及其多晶型形式的分子复杂性的见解,这对于了解它们在各种应用中的反应性和稳定性至关重要 (Böck 等人,2020)。
氨基吡啶稳定配合物的合成和结构
- 进行了由氨基吡啶配体(包括 (6-甲基吡啶-2-基)(三甲基甲硅烷基)胺)稳定的三烷基钽配合物的合成和结构分析。该研究强调了这些配合物采用的两种不同的配位环境,这些配位环境受配体的空间位阻影响。这项研究有助于更广泛地了解氨基吡啶配体在稳定金属配合物中的作用以及它们在催化和材料科学中的潜在应用 (Noor 等人,2006)。
低价氨基吡啶铬甲基配合物
- 一项研究提出了低价氨基吡啶铬甲基配合物的合成和电子结构。该研究通过还原性烷基化和氧化加成深入了解了这些配合物的形成,有助于更深入地了解铬的化学及其在有机金属化学和催化中的潜在应用 (Noor 和 Kempe,2015)。
吡啶氮在钯催化亚胺水解中的作用
- 进行了研究,探讨了吡啶氮在钯催化亚胺水解中的作用,包括 4-甲基吡啶-2-胺衍生物。该研究提供了关于过渡金属催化水解的机理方面的宝贵见解,这对于设计更有效和选择性的催化过程至关重要 (Ahmad 等人,2019)。
TPA 配体支持的铜 (II) 配合物的 H2O2 反应性
- 对由三[(吡啶-2-基)甲基]胺配体支持的铜 (II) 配合物的 H2O2 反应性进行了研究。这项研究阐明了芳香取代基对 TPA 配体体系配位化学的影响,为理解铜配合物在氧化环境中的反应性提供了宝贵信息 (Kunishita 等人,2008)。
上述研究详细了解了 (6-甲基吡啶-2-基)甲基胺及其衍生物在各种科学研究应用中的结构、合成和反应性方面。这些发现极大地促进了人们对材料科学、有机金属化学和催化等领域中这些化合物的更广泛理解。
未来方向
作用机制
Target of Action
Similar compounds such as propargylamines have been reported to target monoamine oxidase (mao), specifically the mao-b isoform . This enzyme is responsible for neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
Propargylamine derivatives like pargyline act as irreversible selective mao-b inhibitor drugs . They bind to the active site of the enzyme and inhibit its function .
Biochemical Pathways
Inhibition of mao-b by propargylamine derivatives can affect the metabolism of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin . This can have downstream effects on various neurological processes.
Result of Action
The inhibition of mao-b by propargylamine derivatives can prevent the breakdown of monoamine neurotransmitters, potentially leading to increased levels of these neurotransmitters in the brain . This can have various effects, depending on the specific neurotransmitter involved.
生化分析
Biochemical Properties
(6-Methylpyridin-2-yl)methylamine plays a significant role in biochemical reactions, particularly in the synthesis of propargylamines. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of monoamines in the brain . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurodegenerative diseases such as Parkinson’s disease . Additionally, (6-Methylpyridin-2-yl)methylamine interacts with lysine-specific demethylase 1 (LSD1), enhancing its inhibition and resulting in growth inhibition of cancer cells .
Cellular Effects
(6-Methylpyridin-2-yl)methylamine has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes such as MAO-B and LSD1 . This modulation can lead to changes in gene expression and cellular metabolism. For example, the inhibition of MAO-B by (6-Methylpyridin-2-yl)methylamine results in reduced oxidative stress and stabilization of mitochondrial membranes, which can prevent apoptosis and promote cell survival . These effects are particularly relevant in the context of neurodegenerative diseases and cancer.
Molecular Mechanism
The molecular mechanism of (6-Methylpyridin-2-yl)methylamine involves its binding interactions with specific biomolecules. It binds to the active site of MAO-B, inhibiting its activity and preventing the breakdown of monoamines . This inhibition leads to increased levels of neurotransmitters such as dopamine, which can alleviate symptoms of Parkinson’s disease . Additionally, (6-Methylpyridin-2-yl)methylamine enhances the inhibition of LSD1, leading to changes in gene expression and growth inhibition of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Methylpyridin-2-yl)methylamine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that (6-Methylpyridin-2-yl)methylamine can have sustained effects on cellular function, including prolonged inhibition of MAO-B and LSD1 . These long-term effects are crucial for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
The effects of (6-Methylpyridin-2-yl)methylamine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit MAO-B and LSD1 without causing significant toxicity . At higher doses, toxic effects such as liver damage and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
(6-Methylpyridin-2-yl)methylamine is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites, which may have implications for its therapeutic use.
Transport and Distribution
The transport and distribution of (6-Methylpyridin-2-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in certain tissues, such as the liver and brain, where it interacts with target enzymes and proteins .
Subcellular Localization
(6-Methylpyridin-2-yl)methylamine is localized in various subcellular compartments, including the mitochondria and nucleus . Its activity and function are influenced by its subcellular localization, as it can interact with specific biomolecules in these compartments . For example, its localization in the mitochondria allows it to stabilize mitochondrial membranes and reduce oxidative stress, while its presence in the nucleus enables it to modulate gene expression by inhibiting LSD1 .
属性
IUPAC Name |
N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-7-11-8-10-6-4-5-9(2)12-10/h1,4-6,11H,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUYZIDVHHOXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 1-{thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxylate](/img/structure/B1456222.png)
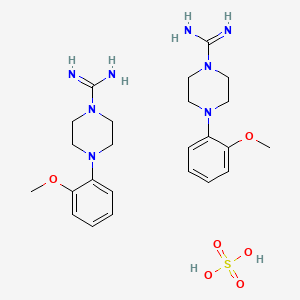
![2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456224.png)
![2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456226.png)
![Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456227.png)
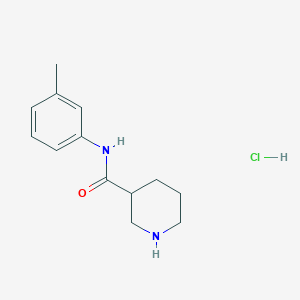

![2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1456233.png)
![4-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456234.png)
![Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate](/img/structure/B1456235.png)
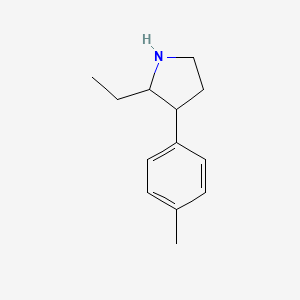
![3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456237.png)
